5-溴-4-氯-2-氟-3-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

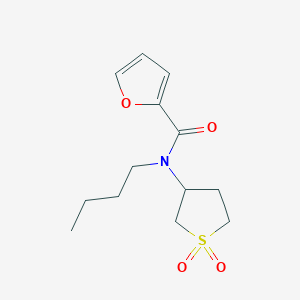

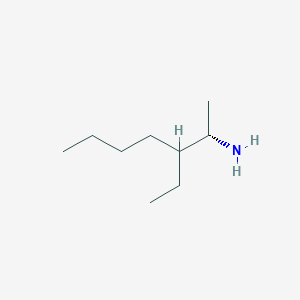

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula CHBBrFO . It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .

Synthesis Analysis

The synthesis of such boronic acids often involves Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 . Chemical Reactions Analysis

In terms of chemical reactions, boronic acids like this one are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.84 . It is a solid at room temperature .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The boronic acid acts as a partner in the coupling process, providing a stable and reactive site for bond formation with organohalides in the presence of a palladium catalyst .

Catalysis

Due to its boronic acid group, this compound exhibits enhanced Lewis acidity, making it a valuable catalyst in organic synthesis. It can facilitate various chemical transformations, including the regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. Its catalytic properties are particularly useful in reactions where precise control over the reaction site is necessary .

Medicinal Chemistry

In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals and bioactive molecules. The electron-deficient boron atom in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid can form stable covalent bonds with biomolecules, which is advantageous in drug design and the development of therapeutic agents .

Polymer Materials

Organoboron compounds, including 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid , are integral to the creation of novel polymer materials. They can be used to introduce boron into polymers, which can impart unique physical and chemical properties, such as flame retardancy, electrical conductivity, and thermal stability .

Optoelectronic Materials

The boronic acid moiety is also significant in the field of optoelectronics. It can be used to synthesize materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that manipulate light. These materials are essential for the development of energy-efficient lighting and solar energy conversion .

Imaging and Biology

Boronic acids can be employed in imaging techniques due to their ability to bind to various biological substrates. This property is useful in the development of imaging agents for magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, they have applications in biological studies for probing the function of enzymes and other proteins .

Synthesis of Heterocycles

The compound is used in the synthesis of heterocyclic compounds, which are a class of organic compounds that contain a ring structure composed of at least two different elements as members of the ring(s). Heterocycles are prevalent in many pharmaceuticals and agrochemicals, making this application vital for the development of new drugs and pesticides .

Environmental Benignity

Lastly, the use of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in chemical synthesis is aligned with the principles of green chemistry. It represents a more environmentally friendly approach due to the compound’s stability and low toxicity. This reduces the environmental impact of chemical processes and promotes sustainable practices in the chemical industry .

安全和危害

未来方向

The future directions of research involving this compound could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Additionally, the development of more efficient and environmentally friendly synthesis methods for such boronic acids could be a focus of future research .

属性

IUPAC Name |

(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLQNDQZNONIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)

![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)

![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)